5-Methylthiophene-3-carbaldehyde
CAS No.: 29421-72-5
Cat. No.: VC2350474
Molecular Formula: C6H6OS
Molecular Weight: 126.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29421-72-5 |
---|---|
Molecular Formula | C6H6OS |
Molecular Weight | 126.18 g/mol |
IUPAC Name | 5-methylthiophene-3-carbaldehyde |
Standard InChI | InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3 |
Standard InChI Key | XITNVIKTFZONKR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CS1)C=O |
Canonical SMILES | CC1=CC(=CS1)C=O |
Introduction
Chemical Identity and Structure
5-Methylthiophene-3-carbaldehyde is a thiophene derivative characterized by a five-membered aromatic heterocycle containing a sulfur atom. The compound features two functional groups attached to the thiophene ring: a methyl group at position 5 and an aldehyde group at position 3. This structural arrangement gives the molecule unique chemical reactivity and physical properties that make it valuable in various chemical applications and synthesis pathways.
Basic Identification
5-Methylthiophene-3-carbaldehyde is primarily identified through several standardized chemical identifiers that facilitate its recognition in chemical databases and literature. The compound was first cataloged in chemical databases in April 2006 and has since been the subject of various chemical studies and applications in synthetic organic chemistry . The systematic organization of its chemical identifiers allows researchers to accurately reference and study this compound across different scientific platforms and research endeavors.
Identifier Type | Value |
---|---|
CAS Number | 29421-72-5 |
IUPAC Name | 5-methylthiophene-3-carbaldehyde |
Alternative Names | 3-Thiophenecarboxaldehyde, 5-methyl- |
Registry Numbers | MFCD07792887, DTXSID50424691 |
Database Creation | 2006-04-30 |
Last Modified | 2025-02-22 |
Structural Representation
The molecular structure of 5-methylthiophene-3-carbaldehyde can be represented using various chemical notation systems that provide different levels of structural information. These representations are essential for understanding the compound's chemical behavior and for computational analysis of its properties. The structural formulas indicate the arrangement of atoms within the molecule, while the specialized chemical notations provide machine-readable formats that can be used in chemical databases and computational chemistry applications.
Representation Type | Value |
---|---|
Molecular Formula | C6H6OS |
Canonical SMILES | CC1=CC(=CS1)C=O |
InChI | InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3 |
InChI Key | XITNVIKTFZONKR-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical and chemical properties of 5-methylthiophene-3-carbaldehyde dictate its behavior in various chemical environments and influence its potential applications in synthetic chemistry. Understanding these properties is crucial for designing effective synthesis routes and for predicting the compound's reactivity in various chemical transformations.
Physical Properties
5-Methylthiophene-3-carbaldehyde exhibits characteristic physical properties that determine its states under different conditions and its interactions with other substances. These properties influence how the compound behaves during chemical reactions, its storage requirements, and its processing methods. The boiling point suggests that the compound is a liquid at room temperature but would require moderate heating for distillation processes.
Property | Value |
---|---|
Molecular Weight | 126.176 g/mol |
Physical State | Liquid at room temperature |
Boiling Point | 200.6±20.0°C at 760 mmHg |
LogP | 1.869 |
Polar Surface Area (PSA) | 45.31000 |
Exact Mass | 126.01400 |
Chemical Reactivity
As an aldehyde-containing heterocyclic compound, 5-methylthiophene-3-carbaldehyde exhibits characteristic reactivity patterns that are significant in organic synthesis. The aldehyde group is particularly reactive, making this compound valuable as a building block in the synthesis of more complex organic molecules. The thiophene ring contributes aromatic character to the molecule, influencing its stability and reactivity in various chemical transformations. The presence of the methyl group at position 5 can also affect the electronic distribution within the molecule, potentially altering its reactivity compared to unsubstituted thiophene-3-carbaldehyde.
The combination of the electron-rich thiophene ring and the electron-withdrawing aldehyde functionality creates interesting electronic properties that may be exploited in the design of functional materials and biologically active compounds. These electronic properties are reflected in the compound's LogP value of 1.869, which indicates moderate lipophilicity, potentially influencing its solubility characteristics and membrane permeability in biological systems .
Hazard Statement | Description | Hazard Category |
---|---|---|
H227 | Combustible liquid | Warning Flammable liquids |
H302 | Harmful if swallowed | Warning Acute toxicity, oral |
H312 | Harmful in contact with skin | Warning Acute toxicity, dermal |
H315 | Causes skin irritation | Warning Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
H332 | Harmful if inhaled | Warning Acute toxicity, inhalation |
H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
Hazard Classes and Categories
The hazard classes and categories provide more specific information about the types of hazards associated with 5-methylthiophene-3-carbaldehyde. This classification is based on standardized criteria and testing protocols that evaluate the compound's potential to cause harm under different exposure scenarios. The consistent application of hazard categories facilitates risk assessment and the implementation of appropriate control measures.
Hazard Class | Category | Prevalence |
---|---|---|
Flammable Liquid | 4 | 100% |
Acute Toxicity (Oral) | 4 | 100% |
Acute Toxicity (Dermal) | 4 | 100% |
Skin Irritation | 2 | 100% |
Eye Irritation | 2A | 100% |
Acute Toxicity (Inhalation) | 4 | 100% |
Specific Target Organ Toxicity - Single Exposure | 3 | 100% |
These hazard classifications indicate that 5-methylthiophene-3-carbaldehyde presents multiple health and safety concerns that require careful management in laboratory and industrial settings. The compound can cause irritation to the skin, eyes, and respiratory system, and it presents a moderate fire hazard due to its flammability. Its acute toxicity via multiple routes of exposure (oral, dermal, and inhalation) necessitates appropriate personal protective equipment and handling procedures to minimize the risk of adverse health effects .
Applications in Chemical Synthesis
5-Methylthiophene-3-carbaldehyde serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of both the aldehyde group and the thiophene ring provides multiple sites for chemical modification, allowing for the synthesis of diverse structural derivatives.
Building Block in Organic Synthesis
The aldehyde functionality in 5-methylthiophene-3-carbaldehyde makes it particularly useful in condensation reactions, such as aldol reactions, Wittig reactions, and reductive amination. These reactions can lead to the formation of more complex molecular structures with extended conjugation or functional group diversity. Additionally, the thiophene ring can participate in various coupling reactions, including Suzuki, Stille, and Negishi couplings, enabling the incorporation of this structural unit into larger molecular frameworks.
Related thiophene derivatives, such as 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, have been synthesized using regioselective bromination and lithiation techniques, suggesting potential synthetic pathways that might be applicable to 5-methylthiophene-3-carbaldehyde as well . These synthetic strategies highlight the versatility of thiophene derivatives as precursors for more complex structures with tailored properties.
Comparative Analysis with Related Compounds
Understanding the structural and property differences between 5-methylthiophene-3-carbaldehyde and related thiophene derivatives provides valuable context for its chemical behavior and potential applications. The position of functional groups on the thiophene ring can significantly influence the compound's properties and reactivity patterns.
Isomeric Comparison
5-Methylthiophene-3-carbaldehyde has structural isomers that differ in the positions of the methyl and aldehyde substituents on the thiophene ring. One such isomer is 5-methyl-2-thiophenecarboxaldehyde (CAS: 13679-70-4), where the aldehyde group is located at position 2 instead of position 3. This positional difference can lead to variations in physical properties, spectroscopic characteristics, and chemical reactivity.
For example, 5-methyl-2-thiophenecarboxaldehyde has a Kovats' Retention Index (RI) of 1735 on a polar capillary column (Carbowax 40M) at 100°C, which serves as a characteristic identifier for this isomer in chromatographic analyses . Such data points can be useful for distinguishing between structurally similar thiophene derivatives in analytical chemistry applications.
Related Derivatives
Various substituted thiophene-3-carbaldehydes have been studied, including those with different substituents at position 5 or additional functional groups at other positions. For instance, 5-bromo-2-methylthiophene-3-carbaldehyde represents a related structure with both halogen and methyl substituents, which may exhibit different reactivity patterns and physical properties compared to 5-methylthiophene-3-carbaldehyde.
The synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde has been reported using regioselective bromination and lithiation techniques . This suggests potential synthetic pathways that might be applicable to other thiophene derivatives, including 5-methylthiophene-3-carbaldehyde. The reported synthetic methodology involves a series of transformations, including Br/Li exchange reactions, which demonstrates the versatility of thiophene chemistry in creating functionally diverse derivatives.
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